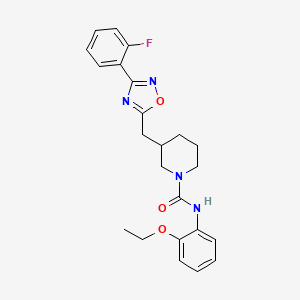
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a piperidine core with an ethoxyphenyl group and a 1,2,4-oxadiazole moiety. The presence of the fluorophenyl group is notable for its potential influence on biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including those similar to the compound , exhibit antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with specific compounds demonstrating significant activity against resistant strains .
2. Anti-Cancer Properties
The compound's structural components suggest potential anti-cancer activity. Benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. Compounds similar to this compound have shown promising results in inhibiting cell proliferation associated with RET mutations .
Efficacy Studies
A study conducted by Villemagne et al. (2020) synthesized new oxadiazole compounds that were tested for their efficacy as EthR inhibitors. The compound BDM 71,339 showed an EC of 0.072 μM and a favorable pharmacokinetic profile . Such findings underscore the potential for similar compounds to exhibit strong biological activity.
Case Studies
Case Study 1: Anti-Tuberculosis Activity
Parikh et al. (2020) reported on substituted 1,2,4-oxadiazole compounds that demonstrated anti-tuberculosis activity against wild-type Mycobacterium tuberculosis strains. Compound 3a showed excellent metabolic stability and bioavailability with a long half-life of 1.63 hours .
Case Study 2: Cancer Inhibition
In another study focusing on benzamide derivatives containing oxadiazole rings, researchers found that certain compounds significantly inhibited RET kinase activity at both molecular and cellular levels. This suggests a pathway for further development of anti-cancer therapies based on similar structures .
Data Table: Biological Activity Overview
| Biological Activity | Compound | Target | Efficacy |
|---|---|---|---|
| Anti-Tuberculosis | 3a | Mtb | EC = 0.072 μM |
| RET Kinase Inhibition | I-8 | RET | Moderate to High Potency |
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-12-6-5-11-19(20)25-23(29)28-13-7-8-16(15-28)14-21-26-22(27-31-21)17-9-3-4-10-18(17)24/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBICVARWWQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














